molecular formula C15H13Cl2N5O B2479511 4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320415-97-2

4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No. B2479511
CAS RN: 320415-97-2
M. Wt: 350.2
InChI Key: CHYUNTXRDGRNQZ-UHFFFAOYSA-N
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Description

This compound is a type of heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their synthetic versatility and effective biological activities . They have been found to possess antitumor and antileukemia activity , and have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of their mass, spectral data, and DFT at B3LYP . In particular, the molecular structure of some compounds was further corroborated through a single-crystal X-ray diffraction measurement .


Chemical Reactions Analysis

These compounds are known to undergo various chemical reactions. For example, compounds reacted with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives . Reactions of these compounds with triethyl orthoformate and carbon disulfide give the corresponding pyrazolo[4,3-e]-[1,2,4]triazolo[1,5-c]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1,2,4-triazolo[1,5-a]pyridines, like our compound of interest, exhibit significant potential in medicinal chemistry. Researchers have identified them as bioactive scaffolds with diverse activities:

Antimicrobial Agents in Agriculture

Quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[1,5-a]pyrimidine moiety have been designed, synthesized, and evaluated as antimicrobial agents in agriculture . Their potential impact on crop protection warrants further investigation.

Antibacterial Activity

Novel 1,3-thiazolidine pyrimidine derivatives, including those with the triazolo[1,5-a]pyrimidine core, have been tested against various bacterial strains. These compounds exhibit antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi .

Material Sciences

Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines find applications in material sciences. Their unique structure and properties make them interesting candidates for materials research .

Synthetic Methodology

The compound’s synthesis method is noteworthy. A catalyst-free, additive-free, and eco-friendly approach has been established, involving enaminonitriles and benzohydrazides. This tandem reaction under microwave conditions yields the target compound efficiently .

Late-Stage Functionalization

Researchers have successfully scaled up the synthesis of triazolo pyridine, demonstrating its synthetic utility. Late-stage functionalization further highlights its versatility .

properties

IUPAC Name

4-[7-(2,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c16-10-1-2-11(12(17)9-10)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYUNTXRDGRNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

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